Dibenz[a,j]anthracene Exhibits Weak Tumor-Initiating Activity Relative to Cholanthrene and Its Own Diol-Epoxide Derivative in Mouse Skin
In a direct head-to-head mouse skin tumor initiation study, DB[a,j]A was found to be a weak tumor initiator. At a dose of 400 nmol per mouse in acetone vehicle, DB[a,j]A produced a maximal tumor yield of 1.27 tumors per mouse [1]. Under identical experimental conditions, its bay-region diol-epoxide derivative (DB[a,j]A-anti-3,4-diol-1,2-epoxide) was significantly more active, yielding approximately 3.8 tumors per mouse, which is nearly three times higher than the parent compound [1]. For comparison, the reference PAH cholanthrene produced 6.90 tumors per mouse at a lower dose of 200 nmol, confirming the relatively weak tumorigenic potency of DB[a,j]A [1].
| Evidence Dimension | Tumor-initiating activity (papillomas per mouse) |
|---|---|
| Target Compound Data | 1.27 tumors/mouse at 400 nmol; 3.00 tumors/mouse at 800 nmol |
| Comparator Or Baseline | DB[a,j]A-anti-3,4-diol-1,2-epoxide: ~3.8 tumors/mouse at 400 nmol; Cholanthrene: 6.90 tumors/mouse at 200 nmol |
| Quantified Difference | Diol-epoxide is approximately 3-fold more active than parent DB[a,j]A at 400 nmol; Cholanthrene is >5-fold more active than DB[a,j]A at comparable doses |
| Conditions | Female SENCAR mouse skin initiation-promotion assay; compounds dissolved in acetone; promotion with 12-O-tetradecanoylphorbol-13-acetate (TPA) for 20 weeks |
Why This Matters
This weak tumor-initiating activity distinguishes DB[a,j]A from potent carcinogenic PAHs like DB[a,h]A and supports its use as a negative or weak positive control in carcinogenicity screening assays.
- [1] Nair, R.V.; Nettikumara, A.N.; Cortez, C.; Harvey, R.G.; DiGiovanni, J. Tumor-initiating activity of the bay-region dihydrodiols and diolepoxides of dibenz[a,j]anthracene and cholanthrene on mouse skin. Carcinogenesis, 1988, 9(12), 2203-2209. View Source
